molecular formula C22H22N4O3S B2686734 5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-57-8

5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2686734
CAS No.: 1021078-57-8
M. Wt: 422.5
InChI Key: FNPXIRFRGDWRRX-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thiazole ring.

    Pyridazine Ring Construction: The thiazole intermediate is then reacted with hydrazine derivatives to construct the pyridazine ring.

    Furan and Morpholine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics provided by the thiazolo[4,5-d]pyridazinone core.

Mechanism of Action

The mechanism by which 5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine groups could play crucial roles in binding to these targets, while the thiazole and pyridazine rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethylbenzyl)-7-(thiophen-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a thiophene ring instead of a furan ring.

    5-(2,5-Dimethylbenzyl)-7-(pyridin-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-5-6-15(2)16(12-14)13-26-21(27)19-20(18(24-26)17-4-3-9-29-17)30-22(23-19)25-7-10-28-11-8-25/h3-6,9,12H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPXIRFRGDWRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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